molecular formula C26H28N4O2 B11197036 N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide

N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11197036
M. Wt: 428.5 g/mol
InChI Key: XUNKWSWYWSPFBQ-UHFFFAOYSA-N
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Description

8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a complex organic compound with a unique structure that combines a pyrazoloquinoline core with a piperidine and ethylphenyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinoline core, followed by the introduction of the piperidine and ethylphenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications, including:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.

    Industry: It finds applications in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpiperidine: A simpler analog used in the synthesis of various derivatives.

    4-Ethylphenyl derivatives: Compounds with similar substituents that exhibit comparable biological activities.

    Pyrazoloquinoline derivatives: A class of compounds with diverse applications in medicinal chemistry.

Uniqueness

8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C26H28N4O2/c1-4-18-5-8-20(9-6-18)30-26(32)22-13-27-23-10-7-19(12-21(23)24(22)28-30)25(31)29-14-16(2)11-17(3)15-29/h5-10,12-13,16-17,28H,4,11,14-15H2,1-3H3

InChI Key

XUNKWSWYWSPFBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CC(CC(C5)C)C

Origin of Product

United States

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